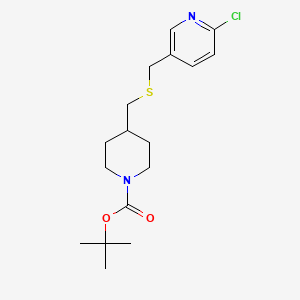
4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a molecular formula of C15H22ClN3O2S This compound is characterized by the presence of a chlorinated pyridine ring, a piperidine ring, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the chlorination of pyridine to form 6-chloro-pyridine. This intermediate is then reacted with piperidine and tert-butyl chloroformate under controlled conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorinated pyridine ring and the piperidine ring may play a crucial role in binding to these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-pyridin-3-ylmethylsulfanylmethyl-piperidine-1-carboxylic acid methyl ester
- 6-Chloro-pyridin-3-ylmethylsulfanylmethyl-piperidine-1-carboxylic acid ethyl ester
Uniqueness
4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H25ClN2O2S |
|---|---|
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
tert-butyl 4-[(6-chloropyridin-3-yl)methylsulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25ClN2O2S/c1-17(2,3)22-16(21)20-8-6-13(7-9-20)11-23-12-14-4-5-15(18)19-10-14/h4-5,10,13H,6-9,11-12H2,1-3H3 |
InChI-Schlüssel |
TUDCHHHJDWONAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


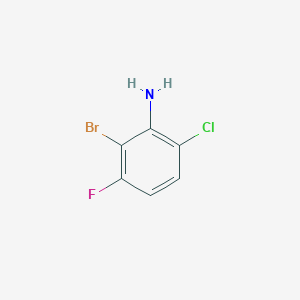
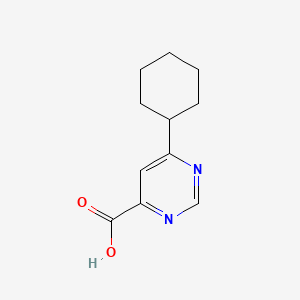
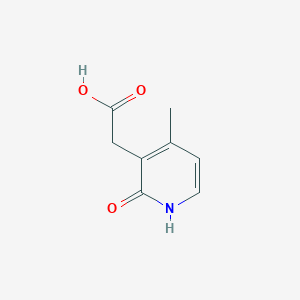
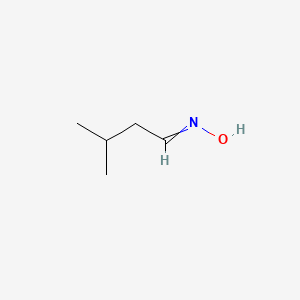
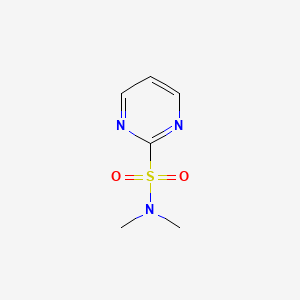
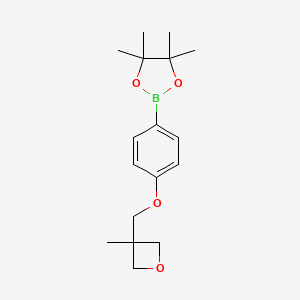
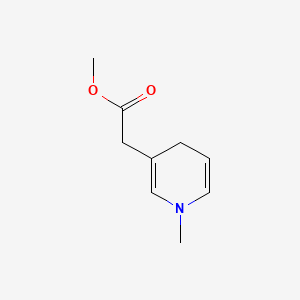

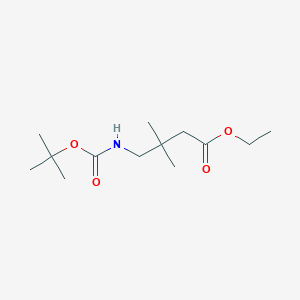
![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
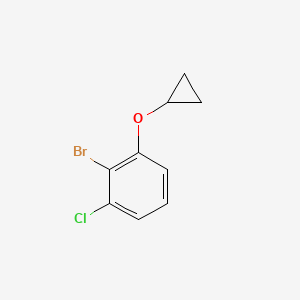
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
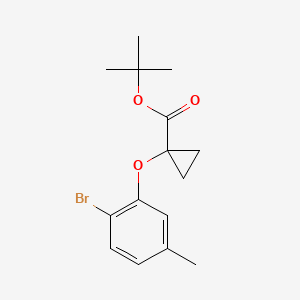
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
